molecular formula C16H20BNO2 B13991784 8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Cat. No.: B13991784
M. Wt: 269.1 g/mol
InChI Key: VLXPAMIMEMIGCZ-UHFFFAOYSA-N
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Description

8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a quinoline ring substituted with a boronic ester group. Boronic esters are known for their versatility in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the borylation of a quinoline derivative. One common method is the palladium-catalyzed borylation of 8-methylquinoline using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced quinoline derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has several applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Potential use in the development of boron-containing drugs.

    Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline primarily involves its ability to form stable carbon-boron bonds. In cross-coupling reactions, the boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. This process involves the formation of a palladium-boron intermediate, which then undergoes reductive elimination to form the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is unique due to its quinoline ring, which imparts specific electronic properties and reactivity. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics .

Properties

Molecular Formula

C16H20BNO2

Molecular Weight

269.1 g/mol

IUPAC Name

8-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

InChI

InChI=1S/C16H20BNO2/c1-11-9-13(10-12-7-6-8-18-14(11)12)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3

InChI Key

VLXPAMIMEMIGCZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C(=C2)C=CC=N3)C

Origin of Product

United States

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